

2-Fluorobenzohydrazide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluorobenzohydrazide**

Cat. No.: **B1295203**

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An In-depth Technical Guide to 2-Fluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzohydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart favorable physicochemical properties to its derivatives, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive overview of **2-Fluorobenzohydrazide**, including its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on their enzymatic inhibition and impact on cellular signaling pathways.

Chemical and Physical Properties

2-Fluorobenzohydrazide is a stable, crystalline solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	446-24-2	[1]
Molecular Formula	C ₇ H ₇ FN ₂ O	[1]
Molecular Weight	154.14 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	71-75 °C	[1]
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.	

Synthesis of 2-Fluorobenzohydrazide

A common laboratory-scale synthesis of **2-Fluorobenzohydrazide** involves the reaction of a 2-fluorobenzoic acid derivative, such as 2-fluorobenzoyl chloride, with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Fluorobenzoyl Chloride

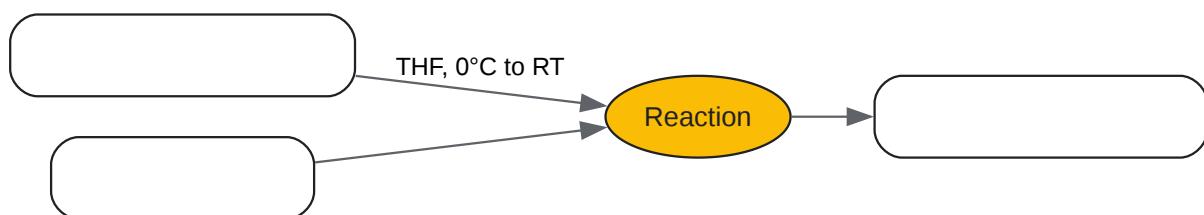
Materials:

- 2-Fluorobenzoyl chloride
- Hydrazine hydrate
- Anhydrous tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoyl chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. A white precipitate may form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Fluorobenzohydrazide**.

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Synthetic workflow for **2-Fluorobenzohydrazide**.

Biological Activities of 2-Fluorobenzohydrazide Derivatives

While **2-Fluorobenzohydrazide** itself is primarily a synthetic intermediate, its derivatives, particularly hydrazones formed by condensation with various aldehydes and ketones, exhibit a broad spectrum of biological activities. These activities are often attributed to the -CO-NH-N=CH- pharmacophore.

Enzyme Inhibition

Hydrazone derivatives of **2-Fluorobenzohydrazide** have been investigated as potent inhibitors of several key enzymes implicated in various diseases.

Table 1: Inhibitory Activities of **2-Fluorobenzohydrazide** Derivatives

Derivative Class	Target Enzyme	IC ₅₀ Values	Therapeutic Area	Reference
Hydrazones	Carbonic Anhydrase I & II	Nanomolar range	Glaucoma, Epilepsy	[2][3]
Hydrazones	Acetylcholinesterase (AChE)	Nanomolar range	Alzheimer's Disease	[2][3][4][5]
Hydrazones	Butyrylcholinesterase (BChE)	Nanomolar range	Alzheimer's Disease	[2][3][4][5]
Hydrazones	Monoamine Oxidase A (MAO-A)	Micromolar to Nanomolar range	Depression	[6][7]
Tetrahydroacridine Conjugates	Amyloid- β Aggregation	-	Alzheimer's Disease	[5]

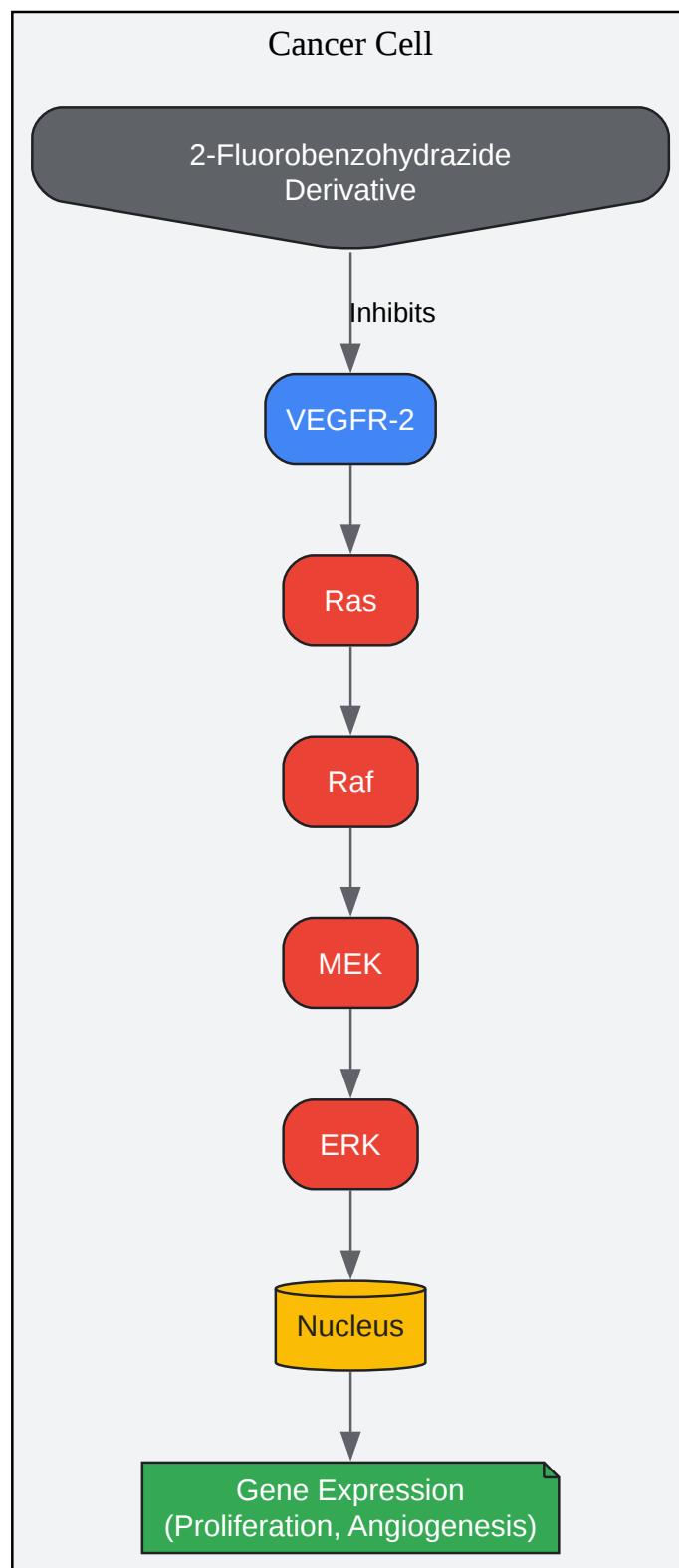
Antimicrobial and Antiprotozoal Activity

Derivatives of **2-Fluorobenzohydrazide** have shown promise as antimicrobial and antiprotozoal agents. The proposed mechanism of action for some of these derivatives against parasites like *Leishmania amazonensis* involves the induction of reactive oxygen species (ROS) and the disruption of mitochondrial function, ultimately leading to parasite death.[8]

Involvement in Cellular Signaling Pathways

Direct studies on the effect of **2-Fluorobenzohydrazide** on cellular signaling pathways are limited. However, research on its more complex derivatives has revealed modulation of key signaling cascades, particularly in the context of cancer.

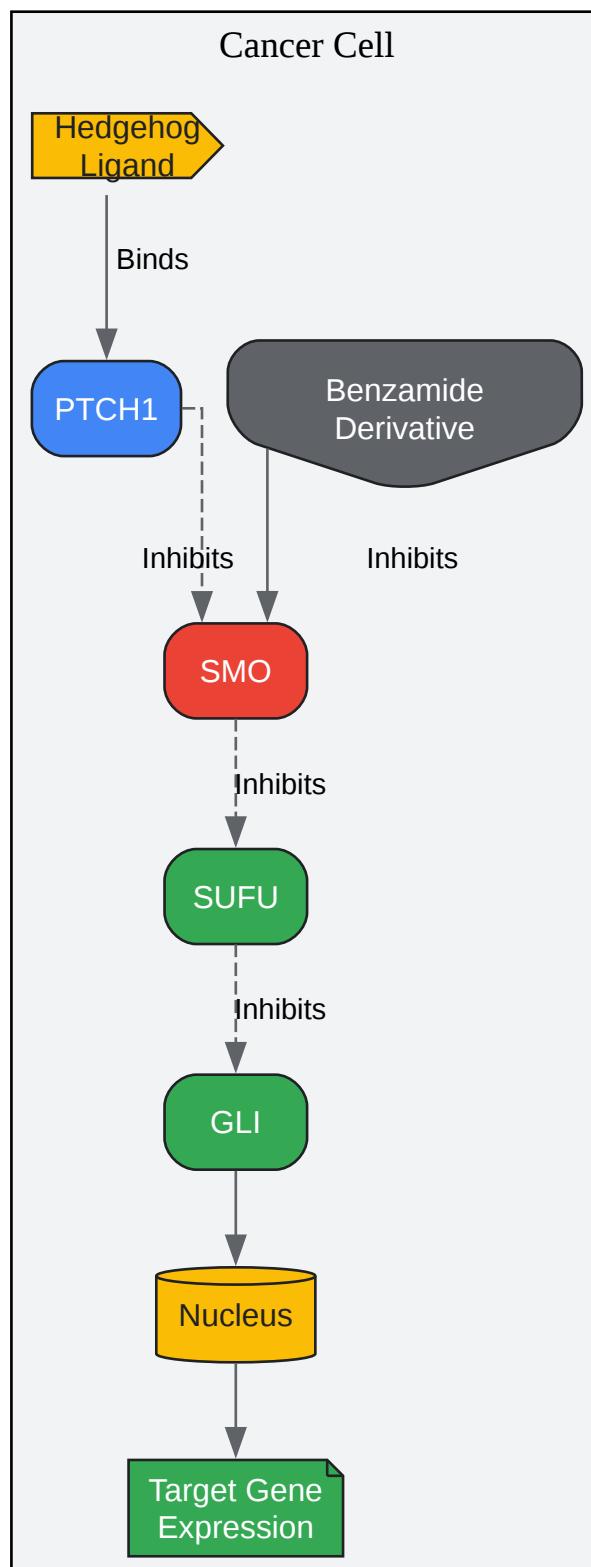
For instance, certain pyrazolo[3,4-d]pyrimidine derivatives incorporating a fluorobenzoyl moiety have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] This inhibition, in turn, affects downstream signaling pathways crucial for tumor angiogenesis and proliferation, such as the Raf/MEK/ERK (MAPK) pathway.[9]



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Inhibition of the VEGFR-2/MAPK pathway by a **2-Fluorobenzohydrazide** derivative.

Furthermore, other benzamide derivatives have been developed as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[\[10\]](#)[\[11\]](#) Aberrant Hh signaling is implicated in the development of various cancers.



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- To cite this document: BenchChem. [2-Fluorobenzohydrazide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295203#2-fluorobenzohydrazide-cas-number-and-molecular-weight]

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